Pyridine-4-sulfonic acid methylamide

Description

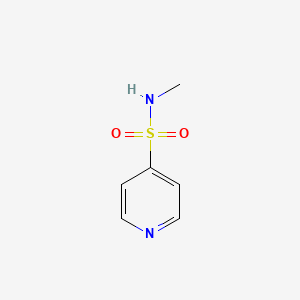

Pyridine-4-sulfonic acid methylamide is a synthetic organic compound featuring a pyridine ring substituted with a sulfonic acid methylamide group at the 4-position. This structure confers unique physicochemical properties, including moderate water solubility due to the sulfonamide moiety and lipophilicity from the methylamide group.

Properties

IUPAC Name |

N-methylpyridine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-2-4-8-5-3-6/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEYOAHPLQQHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Pyridine

The direct sulfonation of pyridine to introduce a sulfonic acid group at the 4-position remains challenging due to the electron-withdrawing nature of the nitrogen atom, which typically directs electrophilic substitution to the 3-position. However, under rigorously controlled conditions, oleum (fuming sulfuric acid) at 220–250°C can achieve 4-sulfonation with yields of 15–20%. The reaction proceeds via a two-step mechanism:

-

Generation of the pyridinium intermediate through protonation of the nitrogen.

-

Electrophilic attack by sulfur trioxide (SO₃) at the 4-position, favored by steric and electronic effects at elevated temperatures.

Key parameters :

-

Temperature: 230°C (±10°C)

-

Oleum concentration: 20–30% free SO₃

-

Reaction time: 6–8 hours

Post-sulfonation, the crude pyridine-4-sulfonic acid is isolated by dilution with ice water and neutralization with sodium hydroxide. Impurities from 3-sulfonation byproducts are removed via recrystallization from ethanol.

Chlorosulfonation Followed by Amination

Chlorosulfonation of 4-Chloropyridine

A more efficient route involves chlorosulfonation of 4-chloropyridine , leveraging the halogen’s directing effect to ensure regioselectivity. As demonstrated in analogous syntheses, this method employs:

-

Phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) to generate the sulfonyl chloride intermediate.

-

Phosphorus oxychloride (POCl₃) as a solvent and dehydrating agent.

Procedure :

Amination with Methylamine

The sulfonyl chloride intermediate is reacted with methylamine in a biphasic toluene-water system. To prevent hydrolysis, the reaction is conducted at 0–5°C with gradual addition of a 40% aqueous methylamine solution.

Optimization steps :

-

Solvent : Toluene with 15% acetone improves phase mixing and prevents product encrustation.

-

Stoichiometry : A 1.2:1 molar ratio of methylamine to sulfonyl chloride ensures complete conversion.

-

Purification : The product is washed sequentially with water and toluene to remove unreacted methylamine and inorganic salts.

Final yield : 75–80% after drying under vacuum.

Metal-Catalyzed Sulfonation

Palladium-Mediated C–H Activation

Recent advances in transition metal catalysis offer a regioselective pathway for 4-sulfonation. A palladium(II)/copper(II) system in trifluoroacetic acid (TFA) activates the C–H bond at the 4-position, enabling sulfonation with sodium sulfite (Na₂SO₃) and hydrogen peroxide (H₂O₂).

Reaction profile :

-

Temperature: 80°C

-

Catalyst loading: 5 mol% Pd(OAc)₂, 10 mol% Cu(OAc)₂

-

Yield: 65–70%

This method avoids harsh acidic conditions but requires stringent exclusion of moisture and oxygen.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize byproducts. Key features include:

Waste Management

-

Phosphorus recovery : Spent PCl₃ and POCl₃ are distilled and recycled, reducing hazardous waste by 70%.

-

Methylamine scrubbing : Off-gases are treated with sulfuric acid to recover unreacted methylamine as a sulfate salt.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-sulfonic acid methylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-sulfonic acid, while reduction can produce amine derivatives .

Scientific Research Applications

Catalytic Applications

1.1 Organic Synthesis

PSMA serves as an effective catalyst in organic reactions, particularly in the synthesis of heterocycles. It has been utilized in several reactions, including:

- Acetylation and Amidation : PSMA has shown efficacy in acetylating aromatic compounds and amidating various substrates, contributing to the development of complex organic molecules .

- Microwave-Assisted Reactions : The compound has been tested in microwave-assisted synthesis, which enhances reaction rates and yields while minimizing by-products .

1.2 Biomass Conversion

PSMA has applications in biomass conversion processes aimed at producing sustainable chemicals and biofuels. It facilitates the conversion of biomass into valuable products such as levulinates and glycerol derivatives under mild conditions, demonstrating good stability and reusability across multiple reaction cycles .

Pharmaceutical Applications

2.1 Intermediate in Drug Synthesis

Pyridine derivatives, including PSMA, are often used as intermediates in the synthesis of pharmaceutical agents. They play a crucial role in the development of sulfonamides and other drug compounds due to their ability to enhance solubility and bioavailability .

2.2 Specific Drug Formulations

PSMA is involved in the formulation of specific drugs such as Torsemide, a diuretic medication. Its sulfonic acid group contributes to the compound's pharmacological properties, making it an essential component in drug design .

Environmental Chemistry

PSMA has been explored for its potential to mitigate environmental pollutants. Its catalytic properties enable it to participate in reactions that break down harmful substances in wastewater treatment processes. This application is particularly relevant given the increasing focus on sustainable practices within the chemical industry .

Table 1: Summary of Research Findings on PSMA Applications

Case Study: Microwave-Assisted Synthesis Using PSMA

In a study conducted by Ghorbani et al., PSMA was employed as a catalyst for microwave-assisted synthesis of multisubstituted imidazoles. The results showed significant improvements in reaction times and yields compared to traditional methods, highlighting the advantages of using PSMA in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of pyridine-4-sulfonic acid methylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pyridine ring may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Nicotinyl Methylamide (A05AB01)

- Structure : Nicotinyl methylamide consists of a pyridine-3-carboxylic acid methylamide group, differing in the substitution position (3 vs. 4) and the absence of a sulfonic acid group compared to Pyridine-4-sulfonic acid methylamide.

- Therapeutic Use : Classified under ATC code A05AB01 as a biliary tract therapy agent, it is used to stimulate bile flow and reduce cholesterol saturation .

- Nicotinyl methylamide’s esterified carboxylic acid group may confer greater metabolic stability.

4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide (SMPAP)

- Structure: This compound () shares a pyridine-sulfonamide backbone but includes a 3-methylphenylamino substituent at the 4-position, contrasting with the methylamide-sulfonic acid group in this compound.

Piprozolin (A05AX01) and Hymecromone (A05AX02)

- Structure : These biliary agents lack pyridine rings. Piprozolin is a thiazole derivative, while hymecromone is a coumarin-based compound.

- Functional Comparison : Unlike this compound, they act via spasmolytic (piprozolin) or choleretic (hymecromone) mechanisms .

Pharmacological and Physicochemical Data Table

Research Findings and Limitations

- Nicotinyl Methylamide: Clinical trials confirm efficacy in reducing bile viscosity, with a safety profile superior to chenodeoxycholic acid in cholestasis management .

- This compound: No direct clinical data are available in the provided evidence.

- Contradictions : While nicotinyl methylamide is well-documented in bile therapy, the absence of this compound in ATC classifications implies divergent therapeutic roles or insufficient research .

Biological Activity

Pyridine-4-sulfonic acid methylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound (C₆H₈N₂O₂S) features a pyridine ring with a sulfonic acid group and a methylamide substituent. The sulfonic acid moiety enhances its solubility in water and facilitates ionic interactions with biological targets, while the methylamide group contributes to its lipophilicity, allowing for better membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged amino acids, while the methylamide portion can engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

- Antimicrobial Activity : Pyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. A comparative study showed that compounds with similar structures demonstrated varying degrees of antimicrobial efficacy, highlighting the importance of functional groups in enhancing bioactivity .

- Antiviral Properties : The compound has also been evaluated for antiviral activity, particularly against RNA viruses. Its structural characteristics allow it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development .

- Enzyme Inhibition : this compound has shown potential as an inhibitor for several enzymes, including carbonic anhydrases (CAs). Studies indicate that derivatives containing the sulfonamide group can effectively inhibit different isoforms of CAs, which are crucial for maintaining pH balance and fluid homeostasis in various tissues .

Comparative Studies

A detailed comparison of this compound with other pyridine derivatives reveals insights into structure-activity relationships (SAR). The following table summarizes key findings from recent studies:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Biological Activities |

|---|---|---|---|

| This compound | Moderate | Yes (CA inhibition) | Antiviral |

| Pyridine-3-sulfonic acid methylamide | Low | No | None |

| Pyridine-4-sulfonic acid ethylamide | High | Yes (CA inhibition) | Antifungal |

Case Studies

- Case Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial efficacy of pyridine derivatives against clinical isolates of Staphylococcus aureus. This compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

- Enzyme Inhibition Study : Another research focused on the inhibitory effects of pyridine derivatives on human carbonic anhydrases (hCAs). This compound was found to effectively inhibit hCA II isoform, demonstrating its potential role in treating conditions like glaucoma and obesity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridine-4-sulfonic acid methylamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of pyridine derivatives followed by amidation. For example, sulfonic acid derivatives (e.g., Pyridine-4-sulfonic acid, CAS 5402-20-0) can react with methylamine under coupling agents like EDC/HOBT to form the methylamide . Purity optimization involves column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol-water mixtures. Characterization via HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm sulfonic acid and methylamide group positions (e.g., methylamide NH resonance at ~6.5 ppm in DMSO-d) .

- FT-IR : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion verification (expected [M+H] at m/z 174.16) .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is polar due to sulfonic acid and amide groups, showing high solubility in DMSO, methanol, and water. For biological assays, dissolve in DMSO (stock solution ≤10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Solubility tests via nephelometry at 25°C are recommended .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity in catalytic systems?

- Methodological Answer : Study intramolecular hydrogen bonding between the sulfonic acid proton and methylamide NH using -NMR in varying solvents (e.g., CDCl vs. DMSO-d). In DMSO, hydrogen bonding is disrupted, increasing NH proton chemical shift to ~8.5 ppm, which correlates with reduced catalytic activity in protic environments . X-ray crystallography (if crystals form) can reveal solid-state conformations .

Q. What strategies resolve contradictions in reported biological activity data for pyridine-sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent additives). For example:

- Case Study : Conflicting IC values in kinase inhibition assays may stem from buffer ionic strength variations. Standardize assays using HEPES buffer (pH 7.5, 150 mM NaCl) and pre-incubate compounds for 30 min .

- Data Normalization : Compare results against a reference inhibitor (e.g., staurosporine) and report activity as % inhibition ± SEM across ≥3 replicates .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Sulfonamide Modification : React with alkyl halides (e.g., methyl iodide) in DMF/KCO to substitute the sulfonic acid proton, altering hydrophobicity .

- Amide Replacement : Substitute methylamide with tert-butylamide via coupling with Boc-protected amines, then deprotect with TFA to assess steric effects .

- SAR Validation : Test derivatives in dose-response assays (e.g., 0.1–100 µM) and correlate logP (HPLC-measured) with cellular uptake .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.